molecular formula C20H21N3O4S2 B2568378 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921543-17-1

4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2568378
CAS No.: 921543-17-1
M. Wt: 431.53
InChI Key: QSXCISNKMUIZKF-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibition therapies. Its molecular structure integrates a pyridazine core, a motif frequently found in scaffolds targeting ATP-binding sites of various kinases . The compound features a benzenesulfonamide group, a common pharmacophore in many bioactive molecules known to confer target binding affinity . The specific placement of ethyl and ethylsulfonyl substituents is strategically designed to modulate the compound's electronic properties, lipophilicity, and overall metabolic stability, thereby optimizing its pharmacokinetic profile. Preliminary research on compounds with similar structural features suggests potential application as a multi-target tyrosine kinase inhibitor . Such inhibitors are invaluable tools for investigating intracellular signaling pathways and have shown utility in studying proliferative diseases like chronic myelogenous leukemia (CML) . The dual sulfonamide functionality in its structure also positions it as a candidate for exploring structure-activity relationships (SAR) in the design of novel enzyme inhibitors, potentially targeting carbonic anhydrases or other sulfonamide-sensitive enzymes. This product is intended for non-clinical research applications exclusively.

Properties

IUPAC Name

4-ethyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-15-5-11-18(12-6-15)29(26,27)23-17-9-7-16(8-10-17)19-13-14-20(22-21-19)28(24,25)4-2/h5-14,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXCISNKMUIZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a cyclization reaction.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation, using reagents like ethylsulfonyl chloride in the presence of a base.

    Coupling with the Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring bearing a sulfonamide group. This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on cellular processes.

    Industrial Applications: It might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The pyridazine ring may enhance binding affinity through π-π interactions with aromatic amino acids in the target protein.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyridazine-ethylsulfonyl motif and ethyl-substituted benzenesulfonamide. Below is a comparative analysis with structurally related sulfonamides:

Compound Name (Reference) Core Structure Key Substituents Biological Activity Solubility Profile
Target Compound Benzenesulfonamide + pyridazine 4-Ethyl (benzene); 6-ethylsulfonyl (pyridazine) Not explicitly reported (inferred: antimicrobial potential) Moderate (ethyl enhances lipophilicity; sulfonyl improves polarity)
4-Methyl-N-(5-methyloxazolyl-phenyl)benzenesulfonamide Benzenesulfonamide + oxazole 4-Methyl (benzene); 5-methyl (oxazole) Antimicrobial Low (methyl groups reduce polarity)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide + pyridine 4-Methyl (benzene); anilino (pyridine) Not specified High (pyridine’s polarity dominates)
4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide Benzenesulfonamide + thiazole 4-Amino (benzene); 4-methyl (thiazole) Antimicrobial (historical sulfonamide activity) Moderate (thiazole enhances solubility)

Key Observations :

  • Substituent Impact: The ethyl groups in the target compound likely enhance membrane permeability compared to methyl analogues (e.g., ), but may reduce aqueous solubility.
  • Heterocyclic Influence : Pyridazine’s nitrogen-rich structure may offer superior hydrogen-bonding interactions relative to oxazole or thiazole , though this could vary with target specificity.
Solubility and Pharmacokinetics
  • Target Compound : Moderate solubility due to ethyl groups (lipophilic) counterbalanced by polar sulfonamide and pyridazine.
  • 4-Methyl-N-(oxazolyl-phenyl)benzenesulfonamide : Lower solubility due to methyl groups and less-polar oxazole.
  • N-(Pyridin-3-yl)-4-methylbenzenesulfonamide : Higher solubility from pyridine’s polarity.

Biological Activity

4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, an ethyl group, and a pyridazine ring, contributing to its diverse biological activities. The presence of the ethylsulfonyl moiety enhances solubility and reactivity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : Similar compounds have shown potential as inhibitors of the hedgehog signaling pathway, which is critical in cellular growth and differentiation. This suggests possible applications in cancer therapy.
  • Antibacterial Activity : Sulfonamides are known to target bacterial dihydropteroate synthase, essential for folate synthesis in bacteria, indicating antibacterial properties.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancers .

Antimicrobial Activity

Due to its sulfonamide structure, this compound may possess antimicrobial properties. Sulfonamides are widely recognized for their effectiveness against a range of bacterial infections.

Anti-inflammatory Effects

Pyridazine derivatives have been associated with anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit inflammatory responses, potentially making them candidates for treating inflammatory diseases .

Case Studies

  • Inhibition Studies : In vitro studies indicated that this compound exhibited significant inhibition against specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Antibacterial Efficacy : Another study highlighted its antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of sulfonamides in treating infections.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell growth
AntimicrobialTargeting bacterial enzymes
Anti-inflammatoryModulation of inflammatory pathways

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